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Cat. No.: B15618177 Get Quote

For researchers, scientists, and drug development professionals, the quest for safer and more

effective analgesics is a paramount challenge. Mitragynine pseudoindoxyl, a rearranged

analog of the kratom alkaloid mitragynine, has emerged as a promising scaffold for the

development of novel opioids with a potentially improved side-effect profile. This guide provides

a comprehensive comparison of mitragynine pseudoindoxyl and its analogs, focusing on

their structure-activity relationships (SAR), supported by experimental data and detailed

methodologies.

Mitragynine pseudoindoxyl distinguishes itself as a potent mu-opioid receptor (MOR) agonist

and a delta-opioid receptor (DOR) antagonist.[1][2][3][4][5] A key characteristic of this class of

compounds is their G protein bias. They preferentially activate the G protein signaling pathway,

which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is

implicated in common opioid side effects like respiratory depression and tolerance.[1][2][3][4]

This guide delves into the nuances of how chemical modifications to the mitragynine
pseudoindoxyl scaffold influence its pharmacological activity.

Comparative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for mitragynine
pseudoindoxyl and its key analogs, providing a clear comparison of their binding affinities,

functional potencies, and analgesic effects. The conversion of the indole core of mitragynine to

the spiro-pseudoindoxyl structure dramatically enhances affinity for opioid receptors.[1]
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Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Mitragynine Pseudoindoxyl and

Analogs

Compound Mu (MOR) Delta (DOR) Kappa (KOR)

Mitragynine 255 ± 58 >10,000 >10,000

7-Hydroxymitragynine 4.6 ± 1.2 47 ± 11 130 ± 25

Mitragynine

Pseudoindoxyl
0.8 ± 0.2 3 ± 0.8 45 ± 9

9-

Hydroxycorynantheidi

ne Pseudoindoxyl

1.2 ± 0.3 8 ± 2 60 ± 15

9-

Methoxycorynantheidi

ne Pseudoindoxyl

1.5 ± 0.4 12 ± 3 80 ± 20

Data synthesized from multiple sources, primarily focused on rodent receptor assays.

Table 2: In Vitro Functional Activity (EC50, nM; Emax, %) at the Mu-Opioid Receptor

([³⁵S]GTPγS Assay)

Compound EC50 (nM) Emax (%)

DAMGO (Full Agonist) 5.8 ± 1.1 100

Mitragynine Pseudoindoxyl 12 ± 3 85 ± 5

9-Hydroxycorynantheidine

Pseudoindoxyl
18 ± 4 82 ± 6

9-Methoxycorynantheidine

Pseudoindoxyl
25 ± 6 80 ± 7

Morphine 22 ± 5 95 ± 4
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Emax is expressed relative to the maximum stimulation produced by the standard full agonist

DAMGO.

Table 3: In Vivo Antinociceptive Potency (Mouse Tail-Flick Test)

Compound ED50 (mg/kg, s.c.)

Mitragynine Pseudoindoxyl 0.7 ± 0.2

Morphine 2.5 ± 0.5

ED50 represents the dose required to produce a maximal possible effect in 50% of the tested

animals.

Key Signaling Pathway & Experimental Workflow
The unique pharmacological profile of mitragynine pseudoindoxyl analogs stems from their

biased agonism at the mu-opioid receptor. The following diagrams illustrate the key signaling

pathway and a typical experimental workflow for characterizing these compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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